5-Bromo-2-ethylpyridin-4-amine
Overview
Description
5-Bromo-2-ethylpyridin-4-amine: is a chemical compound with the molecular formula C₇H₉BrN₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and an amine group at the 4th position of the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethylpyridin-4-amine can be achieved through several methods. One common method involves the bromination of 2-ethylpyridin-4-amine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-ethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles like amines and thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced by aryl or vinyl groups using palladium catalysts.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it to an alkylamine
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF) or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl or vinylpyridine derivatives.
Oxidation and Reduction Reactions: Products include nitroso, nitro, or alkylamine derivatives
Scientific Research Applications
5-Bromo-2-ethylpyridin-4-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and materials science applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethylpyridin-4-amine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-Ethylpyridin-4-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-methylpyridin-4-amine: Has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
5-Bromo-2-ethylpyridine: Lacks the amine group, leading to different chemical behavior and applications
Uniqueness: 5-Bromo-2-ethylpyridin-4-amine is unique due to the combination of the bromine atom, ethyl group, and amine group on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-ethylpyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-7(9)6(8)4-10-5/h3-4H,2H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLWVEIUXPYPID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=N1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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